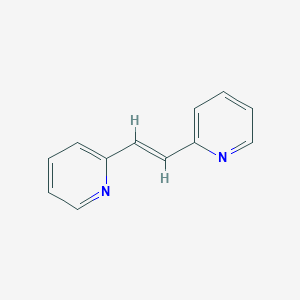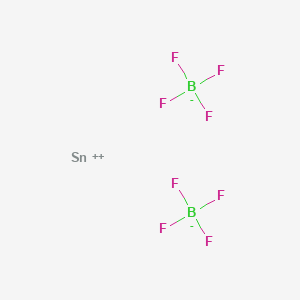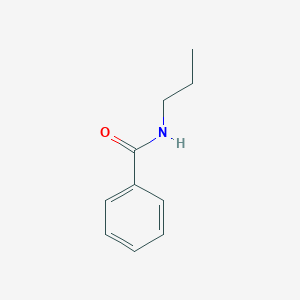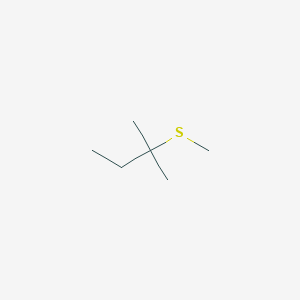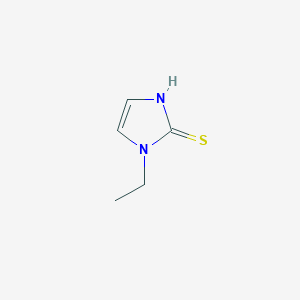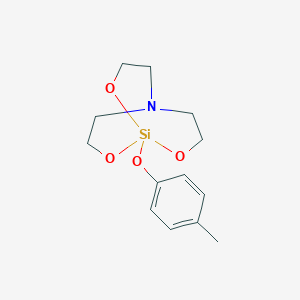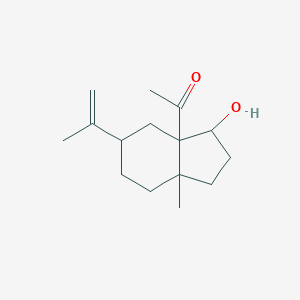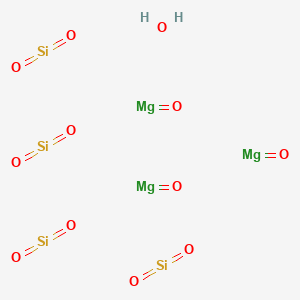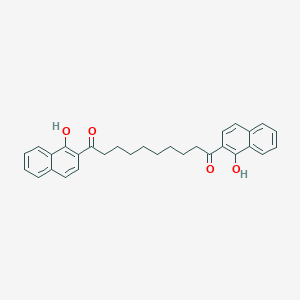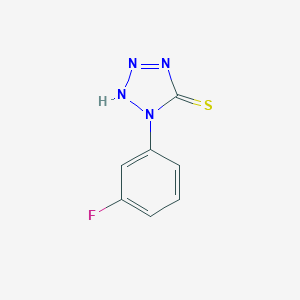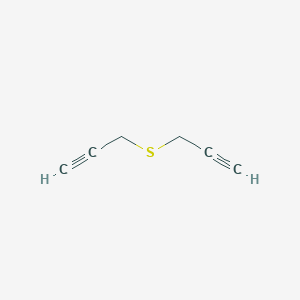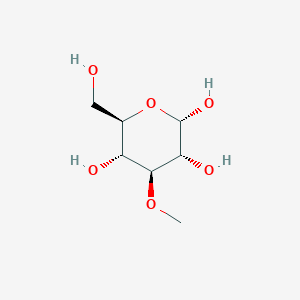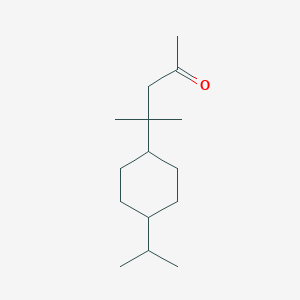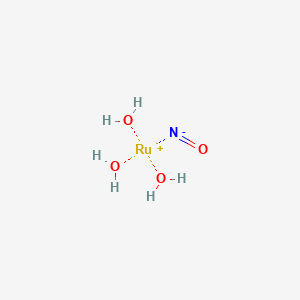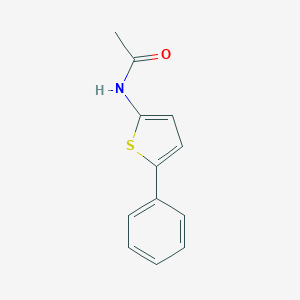
N-(5-Phenyl-2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Phenyl-2-thienyl)acetamide, also known as PTAC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. PTAC belongs to the class of thienylacetamide derivatives, which have shown promising results in various biological assays.
Mecanismo De Acción
The exact mechanism of action of N-(5-Phenyl-2-thienyl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(5-Phenyl-2-thienyl)acetamide has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the GABA-A receptor. N-(5-Phenyl-2-thienyl)acetamide has also been shown to inhibit the activity of various kinases and transcription factors, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
N-(5-Phenyl-2-thienyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that N-(5-Phenyl-2-thienyl)acetamide can increase cell viability, reduce oxidative stress, and modulate the expression of various genes and proteins. In vivo studies have shown that N-(5-Phenyl-2-thienyl)acetamide can improve cognitive function, reduce inflammation, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Phenyl-2-thienyl)acetamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-Phenyl-2-thienyl)acetamide also has some limitations, including its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(5-Phenyl-2-thienyl)acetamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of novel N-(5-Phenyl-2-thienyl)acetamide derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
N-(5-Phenyl-2-thienyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide, followed by the addition of acetic anhydride. The resulting product is then purified by recrystallization to obtain N-(5-Phenyl-2-thienyl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(5-Phenyl-2-thienyl)acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-Phenyl-2-thienyl)acetamide has been shown to possess neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(5-Phenyl-2-thienyl)acetamide has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent. In immunology, N-(5-Phenyl-2-thienyl)acetamide has been shown to modulate the immune response and may have potential as an immunomodulatory agent.
Propiedades
Número CAS |
14770-86-6 |
|---|---|
Nombre del producto |
N-(5-Phenyl-2-thienyl)acetamide |
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
N-(5-phenylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C12H11NOS/c1-9(14)13-12-8-7-11(15-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
Clave InChI |
OSKPBKKQLNRUFG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC=C(S1)C2=CC=CC=C2 |
Otros números CAS |
14770-86-6 |
Sinónimos |
N-(5-phenyl-2-thienyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



